N-(3,4-dimethoxyphenethyl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S/c1-15-12-21-25-26-23(27(21)18-7-5-4-6-17(15)18)31-14-22(28)24-11-10-16-8-9-19(29-2)20(13-16)30-3/h4-9,12-13H,10-11,14H2,1-3H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHEDIGMARJNVQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN=C(N2C3=CC=CC=C13)SCC(=O)NCCC4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethoxyphenethyl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by the following molecular details:
| Property | Value |
|---|---|
| CAS Number | 877639-28-6 |
| Molecular Formula | C18H21N5O4S |
| Molecular Weight | 403.5 g/mol |
Antimicrobial Activity
Research indicates that compounds containing the triazole and quinoline moieties exhibit significant antimicrobial properties. The compound has been studied for its effectiveness against various bacterial and fungal strains.
The proposed mechanism of action involves the inhibition of nucleic acid synthesis and disruption of cellular integrity in microbial cells. The presence of the thiol group in the compound enhances its interaction with microbial enzymes, leading to increased antimicrobial efficacy.
Case Studies and Findings
-
Antibacterial Activity :
- A study reported that derivatives similar to this compound showed potent activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, with minimum inhibitory concentrations (MICs) ranging from 32 to 62.5 μg/mL .
- Compounds with a similar structure demonstrated a zone of inhibition between 15–19 mm against Escherichia coli and Salmonella typhi at a concentration of 500 μg/disk .
-
Antifungal Activity :
- The compound exhibited significant antifungal activity against Candida albicans and Aspergillus niger, with MIC values comparable to standard antifungal agents like fluconazole .
- In vitro studies indicated that modifications in the phenyl ring could enhance antifungal properties, suggesting a structure-activity relationship that warrants further exploration .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other related compounds:
| Compound Name | Antibacterial Activity (MIC μg/mL) | Antifungal Activity (MIC μg/mL) |
|---|---|---|
| N-(3,4-dimethoxyphenethyl)-2-((5-methyl-triazole)thio)acetamide | 32–62.5 | 24–42 |
| Similar Triazole Derivative | 30–50 | 20–35 |
| Fluconazole | N/A | 24–26 |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Scaffolds
The triazoloquinoline core distinguishes the target compound from analogs with alternative fused-ring systems:
- Thieno-triazolodiazepine (): Incorporates a sulfur atom and diazepine ring, favoring interactions with cysteine-rich enzymatic sites (e.g., bromodomains in BET proteins) .
- Quinazolinone (): Oxygen substitution at position 4 introduces polarity, impacting solubility and hydrogen-bonding capacity .
Substituent Analysis
Thioacetamide Linkage
- The thioether bond in the target compound is conserved in analogs like N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetamide (). This linkage is critical for maintaining conformational flexibility and redox activity .
- N-(2-Ethoxyphenyl) variants () replace dimethoxyphenethyl with ethoxyphenyl, reducing steric bulk but compromising lipophilicity .
Aromatic Substitutions
- 3,4-Dimethoxyphenethyl: Enhances electron-donating effects and π-π stacking compared to 4-sulfamoylphenyl in quinazolinones () or 4-chlorophenyl in thieno-triazolodiazepines () .
- 5-Methyl group on triazoloquinoline: A conserved feature in analogs (e.g., ), this methyl group may stabilize hydrophobic interactions in enzyme active sites .
Physicochemical and Pharmacokinetic Properties
- Solubility : The target compound’s dimethoxyphenethyl group increases logP (~3.2) compared to sulfamoylphenyl analogs (logP ~1.5–2.0), suggesting improved membrane permeability but lower aqueous solubility .
- Thermal Stability: Quinazolinone derivatives () exhibit high melting points (>250°C), indicating strong crystalline packing, whereas triazoloquinoline/thiazole hybrids may have lower thermal stability .
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy protons at δ 3.7–3.9 ppm; triazole protons at δ 8.2–8.5 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass ± 0.001 Da) .
- HPLC : Assesses purity (>95%) using C18 columns with UV detection at 254 nm .
How can researchers resolve contradictions in reported biological activities (e.g., varying IC₅₀ values across studies)?
Q. Advanced Research Focus
- Dose-response standardization : Use consistent assay protocols (e.g., MTT for cytotoxicity; CLSI guidelines for antimicrobial tests) .
- Target validation : Employ knockdown models (siRNA/CRISPR) to confirm mechanism specificity .
- Structural analogs : Compare activity trends with derivatives (e.g., methoxy vs. ethoxy substituents) to identify SAR drivers .
What molecular modeling approaches predict target interactions and guide rational design?
Q. Advanced Research Focus
- Docking studies : Use AutoDock Vina to simulate binding to kinases (e.g., EGFR) or microbial enzymes (e.g., CYP51), focusing on triazole-quinoline interactions .
- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (e.g., RMSD < 2 Å indicates stable binding) .
- QSAR models : Correlate substituent electronegativity/logP with activity using Random Forest algorithms .
What are the solubility and stability profiles under physiological conditions?
Q. Basic Research Focus
- Solubility : Poor aqueous solubility (logP ~3.5) necessitates DMSO/PEG formulations for in vitro assays .
- Stability :
- pH-dependent degradation : Stable at pH 7.4 (t₁/₂ > 24 hrs) but hydrolyzes rapidly at pH < 5 .
- Thermal stability : TGA shows decomposition >200°C, suitable for room-temperature storage .
How to design structure-activity relationship (SAR) studies for optimizing therapeutic efficacy?
Q. Advanced Research Focus
- Core modifications : Replace triazole with oxadiazole to assess impact on kinase inhibition .
- Substituent variation : Test halogen (Cl/F) vs. methoxy groups on the phenyl ring for antimicrobial selectivity .
- In vitro panels : Screen against diverse cancer cell lines (NCI-60) and Gram-negative/positive bacteria to identify spectrum .
What purification strategies ensure high compound purity for pharmacological assays?
Q. Basic Research Focus
- Column chromatography : Use silica gel (200–300 mesh) with gradient elution (hexane:EtOAc 7:3 → 1:1) .
- Recrystallization : Ethanol/water mixtures yield crystals with >99% purity (validated by HPLC) .
Which in vivo models are appropriate for evaluating therapeutic potential and toxicity?
Q. Advanced Research Focus
- Xenograft models : Nude mice with HT-29 (colon cancer) or A549 (lung cancer) tumors for antitumor efficacy .
- Infection models : Murine systemic candidiasis or MRSA sepsis for antimicrobial testing .
- Toxicity screening : Monitor liver/kidney function (ALT, BUN) and hematological parameters over 28-day dosing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
